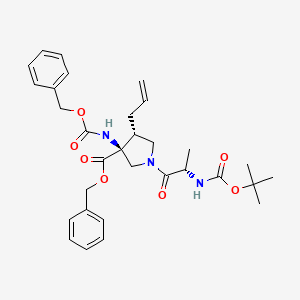
Benzyl (3S,4R)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (3S,4R)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as benzyl, allyl, benzyloxycarbonyl, and tert-butoxycarbonyl. These groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3S,4R)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the pyrrolidine ring, followed by the introduction of the allyl and benzyl groups. The benzyloxycarbonyl and tert-butoxycarbonyl groups are then added through protection and deprotection steps to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment to ensure precision and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3S,4R)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
Benzyl (3S,4R)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and protein folding. Its various functional groups make it a versatile tool for probing biological systems.
Industry: In industrial settings, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl (3S,4R)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The pathways involved in these interactions can vary depending on the specific application, but they often involve the formation of covalent or non-covalent bonds with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (3S,4R)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and interactions, making it a valuable tool in various fields of research.
Properties
Molecular Formula |
C31H39N3O7 |
|---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
benzyl (3S,4R)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3-(phenylmethoxycarbonylamino)-4-prop-2-enylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C31H39N3O7/c1-6-13-25-18-34(26(35)22(2)32-28(37)41-30(3,4)5)21-31(25,27(36)39-19-23-14-9-7-10-15-23)33-29(38)40-20-24-16-11-8-12-17-24/h6-12,14-17,22,25H,1,13,18-21H2,2-5H3,(H,32,37)(H,33,38)/t22-,25+,31+/m0/s1 |
InChI Key |
GRCDGHRLSBGEGO-OKWBYJIHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1C[C@H]([C@](C1)(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)CC=C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)CC=C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















